5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
Molecular Formula |
C20H21N3O2S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H21N3O2S2/c1-13-14(2)27-18-17(13)19(25)23(15-8-4-3-5-9-15)20(21-18)26-12-16(24)22-10-6-7-11-22/h3-5,8-9H,6-7,10-12H2,1-2H3 |
InChI Key |
SGZBGICPMMJMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, amines, and thiols under conditions such as reflux or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Atom
The sulfide group (-S-) in the compound is susceptible to oxidation and nucleophilic displacement. Key reactions include:
Mechanistic Insight :
The sulfide’s lone pair electrons facilitate nucleophilic attack or oxidation. For example, peroxide-mediated oxidation proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate before reaching the sulfone.
Ring Functionalization of the Thienopyrimidine Core
The electron-deficient pyrimidine ring undergoes electrophilic substitution, while the thiophene moiety may participate in cycloaddition:
Key Consideration :
Methyl groups at C5 and C6 sterically hinder substitution at adjacent positions, directing reactivity to the pyrimidine nitrogen or sulfur bridge.
Reactivity of the Pyrrolidine Moiety
The pyrrolidine group introduces basicity and hydrogen-bonding potential:
Mechanistic Insight :
The lone pair on pyrrolidine’s nitrogen enables protonation or coordination with metal catalysts, facilitating C–N bond cleavage or alkylation .
Ketone-Based Transformations
The 2-oxoethyl group participates in condensation and reduction:
Application Note :
Reduction of the ketone to a methylene group could enhance metabolic stability in drug design .
Photochemical and Thermal Stability
Limited data exist for this specific compound, but analogous thienopyrimidines show:
-
Photodegradation : UV light induces cleavage of the sulfide bridge, forming thiophenol and pyrimidine fragments.
-
Thermal Rearrangement : Heating above 150°C may trigger ring contraction or dimerization .
Catalytic Cross-Coupling Reactions
The sulfur bridge and aryl groups enable Pd-mediated couplings:
Scientific Research Applications
5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Thieno[2,3-d]pyrimidin-4-one Derivatives
Key Observations :
Substituent at R2 :
- The sulfanyl-ethyl-ketone-pyrrolidinyl group in the target compound (vs. morpholinyl or fluorophenyl in analogs) balances polarity and hydrogen-bonding capacity, likely enhancing TRPA1 binding .
- Replacement with piperazine (e.g., ) increases basicity, favoring blood-brain barrier penetration.
- Pyrrolidinyl or morpholinyl groups improve metabolic stability compared to aliphatic chains .
Substituent at R3: Phenyl (target compound) vs. ethyl/allyl (): Aromatic groups enhance π-stacking in hydrophobic binding pockets, common in enzyme active sites.
Biological Activity Correlation: TRPA1 Inhibition: Patent data () suggest that 3H,4H-thieno[2,3-d]pyrimidin-4-ones with bulky R2 substituents (e.g., pyrrolidinyl-linked chains) are prioritized for pain and inflammation modulation.
Pharmacological and Physicochemical Properties
Biological Activity
5,6-Dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound with potential biological activities. This article summarizes its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidin framework, which is known for its diverse pharmacological properties. The presence of the pyrrolidinyl moiety and a sulfur atom in its structure may contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds similar to 5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibit significant antitumor properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MV4-11 (Leukemia) | 0.3 | Inhibition of MEK1/2 |
| Compound B | MOLM13 (Leukemia) | 1.2 | Downregulation of p-p70S6K |
These compounds often act by targeting the MEK-MAPK signaling pathway, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar thieno[2,3-d]pyrimidine derivatives have demonstrated activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activity of 5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that protect cells from oxidative stress-induced damage .
Study on Antitumor Activity
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives found that one derivative exhibited an IC50 value of 0.5 µM against the A549 lung cancer cell line. The study concluded that the compound induced G0/G1 phase arrest and increased apoptosis markers such as Annexin V positivity .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against resistant strains of bacteria. The results showed that certain derivatives had MIC values lower than traditional antibiotics, suggesting their potential as alternative treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
